Dimethyl 1,3-Adamantanedicarboxylate: A Technical Guide for Advanced Research and Development
Dimethyl 1,3-Adamantanedicarboxylate: A Technical Guide for Advanced Research and Development
CAS Number: 1459-95-6
Introduction: The Adamantane Cage as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the adamantane moiety stands out as a "privileged scaffold." Its unique structure—a perfectly rigid, lipophilic, and three-dimensional diamondoid cage—offers unparalleled advantages in the design of novel therapeutics and advanced polymers. Dimethyl 1,3-adamantanedicarboxylate is a key derivative that serves as a versatile building block, providing two reactive handles at the bridgehead positions of this robust core. This guide offers an in-depth exploration of its synthesis, properties, and applications for researchers, scientists, and drug development professionals. The strategic placement of the carboxylate groups on the adamantane framework allows for precise, predictable, and rigid extension of molecular architecture, a critical feature for optimizing interactions with biological targets and for constructing highly ordered materials.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. Dimethyl 1,3-adamantanedicarboxylate is typically an off-white crystalline solid, and its core properties are summarized below.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 1459-95-6 | [1][3][4] |
| Molecular Formula | C₁₄H₂₀O₄ | [1][4] |
| Molecular Weight | 252.31 g/mol | [1][4] |
| Melting Point | 60-61 °C | [3] |
| Appearance | Off-white powder/solid | [2] |
| Boiling Point | 320 °C at 760 mmHg | [2] |
| Density | 1.235 g/cm³ | [2] |
Spectroscopic Data for Structural Elucidation
The rigid and highly symmetric nature of the adamantane cage results in a clean and interpretable spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetry of the 1,3-disubstituted adamantane core simplifies its NMR spectra. The proton and carbon environments are distinct and predictable.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the methoxy groups and the various methylene and methine protons of the adamantane cage.
¹³C NMR Spectroscopy: The carbon spectrum is particularly informative, showing distinct signals for the carbonyl carbons, the methoxy carbons, the bridgehead carbons bearing the substituents, and the various methylene and methine carbons within the cage structure. The assignment of these signals is aided by the predictable electronic effects of the substituents on the rigid carbon skeleton.[5]
| Carbon Type | Expected Chemical Shift (δ) ppm | Multiplicity |
| Carbonyl (C=O) | ~177 | Singlet |
| Methoxy (O-CH₃) | ~52 | Quartet |
| Bridgehead (C1, C3) | ~40 | Singlet |
| Bridgehead (C5, C7) | ~27 | Doublet |
| Methylene (C4, C8, C9, C10) | ~38 | Triplet |
| Methylene (C2) | ~40 | Triplet |
| Methylene (C6) | ~35 | Triplet |
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a clear molecular ion peak (M⁺) at m/z 252. Key fragmentation patterns involve the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. Common fragments observed include m/z values of 193 and 133.[4]
Synthesis and Purification
The synthesis of Dimethyl 1,3-adamantanedicarboxylate is most effectively achieved through a two-step process starting from 1-adamantanecarboxylic acid. This involves the oxidative carboxylation of the adamantane core to yield the diacid, followed by a standard esterification.
Synthesis Workflow
Caption: Synthesis workflow for Dimethyl 1,3-adamantanedicarboxylate.
Experimental Protocols
Part 1: Synthesis of 1,3-Adamantanedicarboxylic Acid
This protocol is adapted from an efficient one-pot synthesis method.
Causality: The use of a strong acid mixture (nitric and sulfuric acid) facilitates the oxidation of a bridgehead C-H bond to a hydroxyl group, which is then carboxylated in the presence of formic acid in a Koch-Haaf-type reaction. This method is superior to older multi-step procedures as it offers a high yield in a single, controlled process.
Self-Validating System: The reaction progress can be monitored by the consumption of the starting material via Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by its melting point and NMR spectroscopy, which should match literature values for the diacid.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantane carboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Formic Acid: While maintaining the temperature at 0 °C, add 80% anhydrous formic acid (70 mL) dropwise over a period of 5 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Work-up: Pour the reaction mixture onto crushed ice. The white precipitate is collected by filtration and washed thoroughly with water.
-
Purification: The crude solid is dissolved in an aqueous NaOH solution. The resulting solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified with HCl to a pH of 3, causing the purified 1,3-adamantanedicarboxylic acid to precipitate.
-
Isolation: The pure white solid is collected by filtration, washed with water, and dried under a vacuum.
Part 2: Synthesis of Dimethyl 1,3-Adamantanedicarboxylate
This is a standard Fischer esterification procedure.
Causality: In the presence of a strong acid catalyst (sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of water yields the ester. Using methanol as the solvent drives the equilibrium towards the product side.
Self-Validating System: The conversion to the diester can be monitored by TLC or by the disappearance of the broad -OH peak of the carboxylic acid in the IR spectrum. The final product's purity is assessed by its sharp melting point and confirmed by NMR and mass spectrometry.
Step-by-Step Methodology:
-
Reaction Setup: Suspend the dried 1,3-adamantanedicarboxylic acid in 3-5 times its weight of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting diacid.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from hexanes or methanol/water) to yield pure Dimethyl 1,3-adamantanedicarboxylate.
Applications in Drug Discovery and Development
The adamantane cage is a powerful tool in drug design, and Dimethyl 1,3-adamantanedicarboxylate is a key entry point for incorporating this scaffold. The value of the adamantyl group is multifaceted, primarily influencing a drug candidate's pharmacokinetic and pharmacodynamic properties.
The Role of the Adamantane Scaffold:
Caption: The role of the adamantane scaffold in drug design.
-
Improving Lipophilicity: The hydrocarbon cage of adamantane significantly increases the lipophilicity of a molecule. This property is crucial for enhancing membrane permeability and oral bioavailability, allowing drugs to be absorbed more effectively and to cross biological barriers like the blood-brain barrier.
-
Enhancing Metabolic Stability: The adamantane group is sterically bulky and chemically inert. Attaching it to a pharmacophore can shield metabolically labile sites from enzymatic degradation (e.g., by cytochrome P450 enzymes). This steric hindrance increases the drug's half-life, leading to a longer duration of action and potentially less frequent dosing.
-
Providing a Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage has a fixed, rigid conformation. Using Dimethyl 1,3-adamantanedicarboxylate allows for the precise positioning of functional groups in 3D space. This conformational constraint can lock a molecule into an active conformation for binding to a receptor or enzyme active site, thereby increasing potency and selectivity.
-
Use as a Versatile Intermediate: The two ester functionalities of Dimethyl 1,3-adamantanedicarboxylate can be readily converted into a wide range of other functional groups. For instance, they can be hydrolyzed to the diacid, reduced to the diol, or converted to diamides, providing access to a diverse library of 1,3-disubstituted adamantane derivatives for structure-activity relationship (SAR) studies. This makes it an invaluable starting material for synthesizing pharmaceutical intermediates.[1]
Chemical Reactivity and Derivatization
The reactivity of Dimethyl 1,3-adamantanedicarboxylate is dominated by its two ester groups. The adamantane core itself is generally unreactive under standard laboratory conditions.
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Hydrolysis: The methyl esters can be saponified using a base (e.g., NaOH or KOH) to regenerate the parent 1,3-adamantanedicarboxylic acid.
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Amidation: Reaction with primary or secondary amines can convert the esters into the corresponding amides. This is a common strategy for linking the adamantane scaffold to other pharmacophores or for building larger molecular constructs.
-
Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 1,3-adamantanedimethanol. This diol is another important intermediate for further functionalization.
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Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the methyl groups for other alkyl or aryl groups.
Safety, Handling, and Storage
As a laboratory chemical, Dimethyl 1,3-adamantanedicarboxylate should be handled with appropriate care.
-
Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. A recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused chemicals should not be mixed with other waste and should be disposed of in their original containers.
Conclusion
Dimethyl 1,3-adamantanedicarboxylate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its rigid, pre-organized structure and the synthetic versatility offered by its two ester groups provide a reliable platform for constructing complex molecules with precisely controlled three-dimensional architectures. For researchers aiming to enhance the pharmacokinetic profile of a drug candidate or to design novel materials with unique properties, a thorough understanding of this key adamantane derivative is essential.
References
-
Home Sunshine Pharma. (n.d.). Dimethyl 1,3-Adamantane Dicarboxylate CAS 1459-95-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 365223, Dimethyl 1,3-adamantanedicarboxylate. Retrieved from [Link]
- PeHK, T., et al. (1974). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 6(11), 577-581.
-
Home Sunshine Pharma. (n.d.). Product information, Dimethyl 1,3-adamantanedicarboxylate. Retrieved from [Link]
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(8), 4635-4637.
-
Organic Syntheses. (n.d.). 1-ADAMANTANECARBOXYLIC ACID. Retrieved from [Link]
Sources
- 1. Dimethyl 1,3-Adamantane Dicarboxylate CAS 1459-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl 1,3-adamantanedicarboxylate CAS#: 1459-95-6 [amp.chemicalbook.com]
- 4. Dimethyl 1,3-adamantanedicarboxylate | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kbfi.ee [kbfi.ee]
